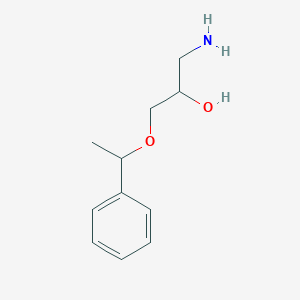

1-Amino-3-(1-phenylethoxy)propan-2-ol

Description

Significance of Chiral Amino Alcohols in Contemporary Organic Synthesis

Chiral amino alcohols are a class of organic compounds that contain both an amino group and a hydroxyl group, with at least one stereocenter. These structural motifs are of paramount importance in modern organic synthesis. They are considered privileged building blocks, or "chiral building blocks," for the synthesis of a vast array of more complex molecules, particularly in the pharmaceutical industry. enamine.net The biological activity of many drugs is highly dependent on their stereochemistry, making the use of enantiomerically pure starting materials like chiral amino alcohols essential.

The utility of chiral amino alcohols extends to their role as crucial chiral ligands and auxiliaries in asymmetric catalysis. enamine.net In this capacity, they can coordinate with metal centers to create a chiral environment that directs a chemical reaction to favor the formation of one enantiomer over another, a critical process for producing optically active compounds. The development of new synthetic methods continues to rely on the unique properties of these compounds to achieve high levels of stereochemical control.

Structural Architecture of 1-Amino-3-(1-phenylethoxy)propan-2-ol: A Framework for Stereochemical Complexity

The molecular structure of this compound is composed of a central three-carbon propanol (B110389) chain. An amino group (-NH₂) is attached to the first carbon (C1), a hydroxyl group (-OH) is on the second carbon (C2), and a 1-phenylethoxy group (-O-CH(CH₃)C₆H₅) is linked via an ether bond to the third carbon (C3). This arrangement of functional groups imparts specific chemical properties and a high degree of structural complexity to the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1016516-14-5 |

A detailed examination of the structure of this compound reveals the presence of two distinct chiral centers. A chiral center is a carbon atom that is attached to four different types of atoms or groups of atoms.

C2 of the propanol backbone : This carbon is bonded to a hydrogen atom, a hydroxyl group (-OH), a -CH₂NH₂ group, and a -CH₂-O-CH(CH₃)C₆H₅ group.

C1 of the phenylethoxy group : The benzylic carbon within the phenylethoxy moiety is attached to a hydrogen atom, a methyl group (-CH₃), a phenyl group (-C₆H₅), and the oxygen atom of the ether linkage.

A molecule with 'n' distinct chiral centers can have a maximum of 2ⁿ stereoisomers. For this compound, with two chiral centers, a total of four possible stereoisomers (two pairs of enantiomers) can exist: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). The specific three-dimensional arrangement of these groups is critical, as different stereoisomers can have vastly different biological activities and chemical properties. The synthesis of a single, specific stereoisomer is a significant challenge in synthetic organic chemistry.

The molecular behavior of this compound is heavily influenced by its conformational flexibility. The single bonds in the propanol backbone and the ether linkage allow for rotation, leading to various spatial arrangements or conformers.

Key conformational features include:

Intramolecular Hydrogen Bonding : The proximity of the amino (-NH₂) and hydroxyl (-OH) groups allows for the potential formation of an intramolecular hydrogen bond. This interaction can create a cyclic-like conformation, reducing the molecule's rotational freedom and influencing its polarity and interaction with other molecules.

Steric Hindrance : The bulky 1-phenylethoxy group imposes significant steric hindrance. This bulkiness restricts rotation around the C2-C3 and C3-O bonds, favoring conformations that minimize steric clash. This can influence the molecule's reactivity by shielding adjacent functional groups.

Gauche and Anti Conformations : Rotations around the C1-C2 and C2-C3 bonds will lead to different gauche and anti conformations. The relative stability of these conformers is determined by a balance between steric repulsion and stabilizing interactions like hydrogen bonding.

Overview of Research Trajectories for the Chemical Compound

Currently, this compound is primarily categorized and supplied as a chiral building block for use in research and development and synthetic chemistry. tcichemicals.com Its availability as a structurally complex, chiral molecule makes it a valuable intermediate for the construction of larger, more elaborate target molecules.

While specific, published research detailing the direct application of this particular compound is not widespread, its structural class is highly relevant to pharmaceutical synthesis. Structurally related 3-amino-1-propanol derivatives are known to be core intermediates in the synthesis of various active pharmaceutical ingredients (APIs). google.comgoogle.com Therefore, the research trajectory for this compound is likely directed toward its potential use as a precursor in the asymmetric synthesis of novel, biologically active compounds, where its specific stereochemistry and functional groups can be exploited to build molecular complexity.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(1-phenylethoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9(14-8-11(13)7-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGOONNUQSISGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies

Strategic Approaches to the Core Amino Alcohol Scaffold

The fundamental structure of 1-Amino-3-(1-phenylethoxy)propan-2-ol can be assembled through various reliable synthetic routes, including the ring-opening of epoxides, reductive amination, and alkylation reactions.

The nucleophilic ring-opening of epoxides is a well-established and powerful method for synthesizing β-amino alcohols. rsc.org This strategy typically involves the reaction of an epoxide with an amine, where the nitrogen atom acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring and causing it to open. The reaction is highly stereospecific, proceeding via an SN2 mechanism, which results in an inversion of configuration at the site of attack. researchgate.net

For the synthesis of this compound, a common approach involves the reaction of a glycidyl (B131873) ether precursor, such as 1-(1-phenylethoxy)-2,3-epoxypropane, with ammonia (B1221849) or a protected amine equivalent. The nucleophilic attack of the amine preferentially occurs at the sterically less hindered terminal carbon of the epoxide ring, yielding the desired product.

Various catalysts can be employed to facilitate this transformation and improve regioselectivity. rroij.com Lewis acids are often used to activate the epoxide ring, making it more susceptible to nucleophilic attack.

Table 1: Catalytic Systems for Epoxide Ring-Opening with Amines

| Catalyst | Reaction Conditions | Key Features |

|---|---|---|

| Lithium bromide (LiBr) | Solvent-free or in various solvents | Inexpensive, efficient, and environmentally friendly. rroij.com |

| Zirconium (IV) chloride (ZrCl₄) | Solvent-free, room temperature | Works well with both aromatic and aliphatic amines; provides exclusive trans stereoselectivity for cyclic epoxides. rroij.com |

| Indium (III) bromide (InBr₃) | Mild conditions | Promotes aminolysis with high regio- and chemoselectivity. |

| Sulfated Zirconia | Solvent-free conditions | Exhibits excellent catalytic activity and high regioselectivity for reactions with aromatic amines. rroij.com |

| Acetic Acid | Metal- and solvent-free | Provides β-amino alcohols in high yields with excellent regioselectivity. researchgate.net |

This table is interactive. Click on the headers to sort the data.

The choice of catalyst and reaction conditions (e.g., acidic or basic medium) can significantly influence the reaction's efficiency and regioselectivity. jsynthchem.com

Reductive amination is another versatile method for synthesizing amines, including the target amino alcohol. wikipedia.org This two-step process, often performed in a single pot, first involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine. masterorganicchemistry.comyoutube.com This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com

To synthesize this compound, a suitable precursor would be the ketone 1-(1-phenylethoxy)propan-2-one . This ketone can be reacted with ammonia (or an ammonia source) to form the corresponding imine, which is subsequently reduced to yield the primary amine of the target molecule.

A key advantage of reductive amination is that it avoids the problem of over-alkylation, which can be a significant issue in direct alkylation methods. masterorganicchemistry.com A variety of reducing agents can be used, with the choice depending on the specific substrates and desired selectivity.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Characteristics |

|---|---|---|

| Sodium cyanoborohydride | NaBH₃CN | Mild reducing agent; selectively reduces imines in the presence of carbonyl groups. masterorganicchemistry.com |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | A good alternative to NaBH₃CN, avoiding the use of cyanide. masterorganicchemistry.com |

| Sodium borohydride | NaBH₄ | A common and cost-effective reducing agent, often used with an acid catalyst. organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂/Pd, Pt, Ni | A classic method using hydrogen gas and a metal catalyst like Palladium, Platinum, or Raney Nickel. wikipedia.orgresearchgate.net |

| α-Picoline-borane | | An efficient agent that can be used in methanol, water, or neat conditions. organic-chemistry.org |

This table is interactive. Users can filter the data based on the reducing agent's characteristics.

Biocatalytic approaches using enzymes like amine dehydrogenases (AmDHs) are also emerging as powerful tools for reductive amination, often providing high enantioselectivity. frontiersin.org

Alkylation-based routes involve the formation of a carbon-nitrogen bond through the reaction of an amine nucleophile with an alkyl electrophile. For the synthesis of this compound, this could involve the direct alkylation of ammonia with a suitable precursor like 1-chloro-3-(1-phenylethoxy)propan-2-ol .

However, direct alkylation of ammonia or primary amines with alkyl halides can be difficult to control. masterorganicchemistry.com The primary amine product is often more nucleophilic than the starting amine, leading to subsequent alkylations and the formation of secondary and tertiary amine byproducts, which reduces the yield of the desired primary amine. masterorganicchemistry.com

To circumvent this, strategies using a large excess of the amine or employing protecting groups may be necessary. An alternative "borrowing hydrogen" or "hydrogen autotransfer" methodology using alcohols as alkylating agents, often catalyzed by transition metals, represents a more sustainable approach that produces water as the only byproduct. nih.gov

Asymmetric Synthesis of Chiral Amino Alcohol Frameworks

This compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers. Asymmetric synthesis aims to selectively produce one of these stereoisomers. This is particularly important in pharmaceutical chemistry, where different enantiomers can have vastly different biological activities.

Catalytic methods are highly sought after for asymmetric synthesis as they allow a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. researchgate.net Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction.

Several transition metal-based strategies applicable to the synthesis of chiral amino alcohols have been developed:

Asymmetric Hydrogenation: This technique can be used to reduce a prochiral ketone or imine precursor enantioselectively. For instance, the asymmetric hydrogenation of a precursor ketone like 1-(1-phenylethoxy)propan-2-one using a chiral Rhodium (Rh) or Ruthenium (Ru) catalyst could establish the stereochemistry at the hydroxyl-bearing carbon. researchgate.net

Asymmetric Amination: Palladium (Pd)-catalyzed reactions, such as allylic C-H amination, can be used to form chiral C-N bonds. nih.gov This approach could be adapted to install the amino group with high stereocontrol.

Asymmetric Epoxide Opening: Chiral catalysts can be used to control the enantioselective ring-opening of epoxides, leading to chiral β-amino alcohols.

Asymmetric Propargylic Substitution: Copper (Cu)-catalyzed reactions have been effectively used to synthesize chiral amino alcohols from propargylic precursors, demonstrating a robust method for creating sterically congested carbon stereocenters. nih.gov

These methods provide powerful tools for accessing specific stereoisomers of this compound and other structurally complex chiral amino alcohols.

Catalytic Enantioselective Methodologies

Organocatalytic Enantioselective Reactions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. researchgate.net These small organic molecules, particularly those derived from natural amino acids like proline, can catalyze reactions with high enantioselectivity. researchgate.net In the context of synthesizing chiral amino alcohols, organocatalysts can facilitate key bond-forming reactions. For instance, a proline-catalyzed asymmetric aldol (B89426) or Mannich reaction could be envisioned between a nucleophilic ketone/aldehyde and an electrophilic imine, establishing the required carbon-carbon or carbon-nitrogen bond with stereocontrol. researchgate.net

A multi-component organocascade reaction represents a highly efficient strategy, where chiral α-fluoro-β-amino aldehydes can be generated in a single flask from achiral α,β-unsaturated aldehydes with excellent diastereoselectivity and enantioselectivity (up to 99% ee). nih.gov This type of cascade, which involves the formation of chiral enamines as key intermediates, could be adapted for the synthesis of this compound by reacting a suitable aldehyde with an amine nucleophile in the presence of a chiral organocatalyst. nih.gov

Ligand Design and Chiral Catalyst Development

The development of chiral ligands and catalysts is central to asymmetric synthesis, enabling high levels of stereocontrol in reactions. Chiral binaphthol (BINOL)-derived aldehydes have proven to be effective nonpyridoxal-dependent catalysts that can directly activate the α-C–H bond of N-unprotected amines or glycine (B1666218) esters. nih.govfrontiersin.org These catalysts operate through the formation of enolate intermediates, with the chiral BINOL scaffold controlling the facial selectivity of the subsequent reaction. nih.govfrontiersin.org Such a system could be applied to the asymmetric functionalization of a glycine-like precursor to build the amino alcohol backbone.

Furthermore, the combination of organocatalysts with transition metals presents a hybrid strategy. A ternary catalytic system, for example, might involve a Zn–Schiff base complex, a chiral BINOL aldehyde, and a Lewis acid to achieve α-allylation of amino acid esters with good yield and enantioselectivity. nih.gov The design of chiral P-ligands for stabilizing metal nanoparticles is another key area; rhodium nanoparticles stabilized by chiral phosphine (B1218219) ligands have been used for the asymmetric hydrogenation of prochiral ketones, yielding enantio-enriched alcohols. researchgate.net This approach could be used for the stereoselective reduction of a ketone precursor, such as 1-(1-phenylethoxy)propan-2-one, to furnish the chiral alcohol moiety of the target molecule.

| Catalyst Type | Approach | Potential Application in Synthesis | Key Feature |

| Proline Derivatives | Organocatalysis | Asymmetric aldol or Mannich reactions | Forms chiral iminium/enamine intermediates. researchgate.net |

| Chiral BINOL Aldehydes | Organocatalysis | Asymmetric activation of glycine esters | Face control of enolate intermediates. nih.govfrontiersin.org |

| Chiral Phosphine Ligands | Metal Catalysis | Asymmetric hydrogenation of ketones | Stabilize metal nanoparticles and create a chiral environment. researchgate.net |

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, leveraging the inherent stereoselectivity of enzymes. nih.gov

Engineered enzymes are increasingly used for the synthesis of chiral amines and amino alcohols. researchgate.net Amine dehydrogenases (AmDHs), for example, can be used for the reductive amination of ketones. frontiersin.org Studies on wild-type AmDHs have shown their effectiveness in synthesizing small chiral amino alcohols, with enzymes like MsmeAmDH achieving high conversion (up to 97.1%) and excellent enantioselectivity (up to 99.5% ee) for various substrates. frontiersin.org A hypothetical synthesis of this compound could involve the reductive amination of 3-(1-phenylethoxy)-2-hydroxypropanal or a related ketone precursor using an engineered AmDH or a transaminase.

Enzymatic cascades, where multiple enzymes work in sequence in a one-pot reaction, provide an efficient route to complex molecules. rsc.orgresearchgate.net A two-enzyme cascade combining an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) can convert diols into the corresponding amino alcohols under mild, aqueous conditions. researchgate.net Such a system could theoretically convert 3-(1-phenylethoxy)propane-1,2-diol into the target compound. Other enzymes, such as ammonia lyases, catalyze the asymmetric addition of ammonia to activated alkenes, providing another route to chiral amino acids which can be precursors to amino alcohols. nih.gov

The performance of naturally occurring enzymes is often not optimal for industrial processes. nih.gov Directed evolution is a powerful technique used to tailor biocatalysts by mimicking natural selection in the laboratory. cam.ac.ukillinois.edu This process involves iterative rounds of generating genetic diversity (mutagenesis), followed by high-throughput screening or selection to identify variants with improved properties such as higher activity, enhanced stability, or altered substrate specificity. nih.govillinois.edu

For example, directed evolution has been used to increase the specific activity of a phenylalanine ammonia lyase (PcPAL) 26-fold for the synthesis of a non-natural amino acid. nih.gov Similarly, a growth-based selection system led to an amine transaminase variant with a 110-fold increase in specific activity. nih.gov By applying directed evolution, an enzyme could be specifically optimized for the synthesis of this compound, enhancing its efficiency and making the biocatalytic route industrially viable. illinois.edu

| Directed Evolution Example | Enzyme Class | Improvement | Fold Increase |

| Growth Selection System nih.gov | Amine Transaminase | Specific Activity | 110x |

| Growth Selection System nih.gov | Monoamine Oxidase | Activity | 270x |

| Growth Selection System nih.gov | Ammonia Lyase | Specific Activity | 26x |

| Stabilized Scaffold cam.ac.uk | Phenylalanine Dehydrogenase | Activity (kcat/KM) | up to 8x |

Chiral Pool and Auxiliary-Assisted Syntheses

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products like amino acids, carbohydrates, or terpenes as starting materials. mdpi.com This strategy incorporates an existing stereocenter into the target molecule, avoiding the need for an asymmetric induction step. mdpi.comresearchgate.net For the synthesis of this compound, a plausible chiral pool precursor would be a natural α-amino acid such as L-serine. The chiral center of serine could be retained while its carboxylic acid and amino functionalities are chemically modified to construct the final propanolamine (B44665) structure.

Alternatively, chiral auxiliary-assisted synthesis involves temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. A well-established method involves the use of N-tert-butanesulfinyl imines. nih.gov The reaction of zinc homoenolates (derived from cyclopropanols) with these chiral sulfinyl imines proceeds in a highly regio- and stereoselective manner to produce vicinal amino alcohol derivatives. nih.gov This substrate-controlled approach offers a reliable method for establishing the anti- or syn-relationship between the amino and hydroxyl groups. nih.gov

Challenges and Innovations in Stereoselective Synthesis of this compound

The primary challenge in the synthesis of this compound is the stereoselective control over its two chiral centers. vulcanchem.com Conventional synthetic methods often result in the formation of a mixture of all four possible stereoisomers (two pairs of enantiomers), necessitating difficult and costly separation processes or specific enzymatic resolution steps. vulcanchem.com Achieving high diastereoselectivity and enantioselectivity in a single synthetic route is a significant hurdle.

Innovations to overcome these challenges are focused on developing highly efficient and selective catalytic methods.

Biocatalysis and Directed Evolution : The use of highly selective, engineered enzymes represents a major innovation. nih.gov As discussed, enzymes can perform transformations like reductive amination with near-perfect stereocontrol. frontiersin.org The application of directed evolution to create bespoke enzymes tailored for this specific substrate can overcome limitations of catalyst activity and substrate scope, providing a sustainable and efficient manufacturing route. nih.govnih.gov

Advanced Catalytic Methods : The development of novel catalytic systems offers new bond disconnections and synthetic pathways. For example, a recently developed electrocatalytic method enables the stereoselective and chemoselective synthesis of diverse amino alcohols from a serine-derived chiral carboxylic acid. nih.gov This radical-based approach is modular and robust, allowing for the coupling of various fragments and simplifying complex synthetic pathways that traditionally require extensive use of protecting groups. nih.gov Such innovative strategies provide powerful tools to address the inherent challenges in the stereocontrolled synthesis of complex molecules like this compound.

Control of Diastereoselectivity and Enantioselectivity

The stereoselective synthesis of this compound and related aryloxypropanolamines often involves strategies centered on creating the chiral amino alcohol backbone with high optical purity. While specific literature detailing the diastereoselective and enantioselective synthesis of this compound is not extensively available, methodologies for analogous compounds, such as beta-blockers, provide a strong framework for achieving stereocontrol.

One prominent and effective approach is the chemoenzymatic synthesis , which leverages the high selectivity of enzymes to resolve racemic mixtures or create chiral centers. For structurally similar aryloxypropanolamines, lipase-catalyzed kinetic resolution of a key chlorohydrin intermediate has proven successful. In this method, a racemic chlorohydrin is subjected to enzymatic acylation, where one enantiomer is preferentially acylated, allowing for the separation of the unreacted, enantiomerically pure chlorohydrin. For example, studies on the synthesis of various (R)-(+)-β-blockers have demonstrated the utility of Amano PS-IM lipase (B570770) for this resolution, achieving high enantiomeric excess (ee) for the desired chlorohydrin intermediate. nih.gov The subsequent reaction of this enantiopure intermediate with an appropriate amine yields the final product with high optical purity.

Another powerful technique is the asymmetric reduction of a prochiral ketone . This method involves the reduction of a ketone precursor using a chiral catalyst or a biological reducing agent to produce a chiral alcohol. For instance, recombinant alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH-Lica), overexpressed in E. coli cells, has been effectively used for the asymmetric reduction of a prochiral ketone to its corresponding chlorohydrin with greater than 99% ee. nih.gov This biocatalytic approach offers a direct route to establishing the stereocenter at the alcohol position.

The following table summarizes the key aspects of these stereoselective methods as applied to analogous compounds, which can be extrapolated for the synthesis of this compound.

| Method | Key Step | Catalyst/Enzyme | Typical Enantiomeric Excess (ee) | Reference |

| Chemoenzymatic Kinetic Resolution | Enantioselective acylation of a racemic chlorohydrin | Amano PS-IM Lipase | >99% for the unreacted enantiomer | nih.gov |

| Asymmetric Ketone Reduction | Stereoselective reduction of a prochiral ketone | E. coli/Lk-ADH-Lica | >99% | nih.gov |

These methodologies underscore the importance of enzymatic and biocatalytic transformations in modern organic synthesis for achieving high levels of stereocontrol, which is paramount for the preparation of specific stereoisomers of this compound.

Development of Efficient and Scalable Synthetic Pathways

The transition from laboratory-scale synthesis to industrial production of chiral compounds like this compound requires the development of efficient, cost-effective, and scalable synthetic pathways. The principles for scaling up the synthesis of analogous aryloxypropanolamines, particularly beta-blockers, are well-established and offer valuable insights.

A key strategy for enhancing scalability is the use of continuous-flow reactors . This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Recently, a novel amine-functionalized graphene oxide (NGO) membrane reactor was developed for the synthesis of propranolol, a structurally related beta-blocker. This system enabled the ultrafast, continuous-flow synthesis with nearly 100% conversion and selectivity in a matter of seconds at room temperature. news-medical.net The versatility of this reactor was demonstrated by its successful application in the synthesis of other beta-blockers, suggesting its potential for the scalable production of this compound. news-medical.net

The following table outlines key parameters and outcomes for scalable synthesis methodologies for analogous compounds.

| Methodology | Key Technology | Substrates | Key Performance Indicators | Reference |

| Continuous-Flow Synthesis | Amine-functionalized graphene oxide (NGO) membrane reactor | Naphthyl glycidyl ether and isopropylamine | Nearly 100% conversion and selectivity in < 4.63 seconds at 23 °C | news-medical.net |

Furthermore, the development of "step-economic" routes is crucial for industrial applications. By identifying a central chiral building block and designing a synthetic sequence that minimizes the number of separate operations, process efficiency can be dramatically improved. nih.gov For example, performing a multi-step reaction sequence in a 'one-pot, two-step' procedure can reduce waste, save time, and lower costs. nih.gov

The synthesis of aryloxypropanolamines often proceeds via the reaction of an aryloxy epoxide with an appropriate amine. The preparation of this epoxide intermediate is a critical step. One common method involves the reaction of a phenol (B47542) with epichlorohydrin (B41342) in the presence of a base. While effective, this can sometimes lead to the formation of byproducts. Alternative methods, such as those described in patent literature, detail the preparation of these compounds in a single reaction vessel, which can improve efficiency. google.com

For large-scale production, the choice of reagents and catalysts is also critical. The use of readily available and inexpensive starting materials, along with recyclable catalysts, can significantly impact the economic viability of a synthetic route. The principles of green chemistry, such as the use of safer solvents and minimizing waste, are also increasingly important considerations in the development of scalable syntheses.

Stereochemical Investigations and Configurational Control

Assignment of Absolute and Relative Stereochemistry of Stereoisomers

The definitive assignment of the absolute and relative stereochemistry of the stereoisomers of 1-Amino-3-(1-phenylethoxy)propan-2-ol requires sophisticated analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary methods employed for this purpose.

NMR Spectroscopy: One-dimensional and two-dimensional NMR experiments can provide crucial information about the relative stereochemistry of the molecule. By analyzing coupling constants and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), the spatial relationship between substituents on the chiral centers can be deduced.

X-ray Crystallography: This powerful technique provides an unambiguous determination of the absolute configuration of a chiral molecule by mapping the electron density of a single crystal. This allows for the precise assignment of (R) or (S) configuration to each chiral center.

Diastereomer and Enantiomer Separation and Resolution Techniques

The separation of the different stereoisomers of this compound is a crucial step to study their individual properties. A variety of techniques can be employed for the resolution of its diastereomers and enantiomers.

Diastereomer Separation: Diastereomers have different physical properties, such as boiling points and solubilities, which allows for their separation by conventional methods like fractional crystallization or chromatography (e.g., column chromatography on silica gel).

Enantiomer Resolution: The separation of enantiomers, a process known as resolution, is more challenging as they share identical physical properties in an achiral environment. Common methods include:

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a mixture of diastereomeric salts. These salts, having different solubilities, can then be separated by fractional crystallization. Subsequent removal of the resolving agent yields the separated enantiomers.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer of the racemic mixture. For instance, in a process analogous to the resolution of similar amino alcohols, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. A study on the enzymatic kinetic resolution of the structurally related compound 1-(isopropylamine)-3-phenoxy-2-propanol demonstrated the feasibility of this approach, achieving high enantiomeric excess of the product. mdpi.com This suggests that a similar strategy could be successfully applied to this compound.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation.

A hypothetical separation scheme for the stereoisomers is presented in the table below, illustrating the expected outcomes of these techniques.

| Technique | Stereoisomers Targeted | Principle of Separation | Expected Outcome |

| Fractional Crystallization | Diastereomers | Differential solubility | Isolation of individual diastereomers |

| Diastereomeric Salt Formation | Enantiomers | Formation of diastereomeric salts with different solubilities | Separation of enantiomeric pairs |

| Enzymatic Kinetic Resolution | Enantiomers | Stereoselective enzymatic reaction | One enantiomer is chemically modified, allowing separation |

| Chiral HPLC | Enantiomers | Differential interaction with a chiral stationary phase | Separation and quantification of individual enantiomers |

Interconversion Dynamics and Racemization Studies (if applicable)

For molecules with stereocenters, the possibility of interconversion between stereoisomers, known as racemization, is an important consideration, particularly under specific environmental conditions such as heat or in the presence of acid or base. For this compound, the stereocenters are typically stable under normal conditions. Studies on racemization would involve subjecting the purified stereoisomers to various conditions and monitoring their optical purity over time using techniques like polarimetry or chiral HPLC. While specific studies on this compound are not documented, the general stability of such amino alcohols suggests that racemization is unlikely to be a significant issue under standard handling and storage conditions.

Influence of Stereochemistry on Intermolecular Recognition and Interactions

The specific three-dimensional arrangement of functional groups in each stereoisomer of this compound dictates how it interacts with other chiral molecules, such as biological receptors or other chiral compounds. The amino (-NH2) and hydroxyl (-OH) groups are capable of forming hydrogen bonds, while the phenyl and ethoxy groups can participate in hydrophobic and van der Waals interactions.

The spatial orientation of these groups determines the strength and nature of these intermolecular forces. For example, in a biological context, only one stereoisomer may fit correctly into the active site of an enzyme or a receptor, leading to a specific biological response. This "chiral recognition" is a fundamental principle in pharmacology and biochemistry. While detailed interaction studies for this specific molecule are not available, it is a well-established principle that stereochemistry is a critical determinant of molecular recognition events.

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of Amino and Hydroxyl Moieties

The core structure of 1-Amino-3-(1-phenylethoxy)propan-2-ol contains two key functional groups: a primary amine (-NH₂) and a secondary hydroxyl (-OH) group. solubilityofthings.comfsu.edu The primary amine is basic and nucleophilic, readily participating in reactions such as acylation, alkylation, and sulfonylation. fsu.edu The secondary hydroxyl group is a characteristic feature of alcohols, capable of hydrogen bonding and acting as a nucleophile in reactions like acylation and alkylation, or it can be converted into a good leaving group for substitution reactions. solubilityofthings.comnih.gov

The coexistence of these two nucleophilic centers within the same molecule presents a challenge of chemoselectivity. Any derivatization strategy must carefully control reaction conditions to achieve modification at the desired site without unintended reactions at the other. For instance, transformations under basic conditions will typically favor reaction at the more nucleophilic amino group, while strategies to selectively target the hydroxyl group often require temporary protection of the amine or manipulation of reaction pH. beilstein-journals.org

Synthesis of Structurally Modified Analogues of this compound

The bifunctional nature of this amino alcohol allows for the synthesis of a diverse library of analogues through targeted functionalization pathways.

Modification of the primary amino group is a common strategy to introduce new physicochemical properties.

Amide Formation: The primary amine can be readily acylated to form amides. This is typically achieved by reaction with an activated carboxylic acid derivative, such as an acyl chloride or carboxylic anhydride, often in the presence of a non-nucleophilic base. Alternatively, peptide coupling reagents can be employed to form an amide bond with a carboxylic acid. Given the presence of the hydroxyl group, O-acylation can be a competing side reaction, necessitating careful selection of reagents and conditions or the use of a protecting group strategy for the hydroxyl moiety.

Sulfonamide Formation: The synthesis of sulfonamides is a robust and widely used transformation. ijarsct.co.in The primary amine of this compound reacts with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the corresponding sulfonamide. nih.gov This reaction is generally high-yielding and tolerates a wide variety of substituents on the sulfonyl chloride, allowing for the introduction of diverse aryl and alkyl groups. The reaction mechanism involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov

| Sulfonyl Chloride Reagent | Resulting Functional Group | Potential R-Group |

|---|---|---|

| Benzenesulfonyl chloride | Benzenesulfonamide | Phenyl |

| p-Toluenesulfonyl chloride | Tos sulfonamide (Tosylamide) | 4-Methylphenyl |

| Methanesulfonyl chloride | Mesyl sulfonamide (Mesylamide) | Methyl |

| Dansyl chloride | Dansyl sulfonamide | 5-(Dimethylamino)naphthalene-1-yl |

Selective functionalization of the secondary hydroxyl group can be achieved, typically by modulating the reactivity of the more nucleophilic amino group.

O-Alkylation: Alkylation of the hydroxyl group to form an ether requires that the more reactive amino group be protected first. Following N-protection (e.g., as a Boc-carbamate), the hydroxyl group can be deprotonated with a strong base (e.g., sodium hydride) and subsequently alkylated with an alkyl halide in a variation of the Williamson ether synthesis.

O-Acylation: Chemoselective O-acylation can be accomplished without N-protection by leveraging the difference in basicity between the amino and hydroxyl groups. beilstein-journals.org In a strongly acidic medium, such as anhydrous trifluoroacetic acid, the amino group is fully protonated to form an ammonium (B1175870) salt. beilstein-journals.org This protonation renders the nitrogen non-nucleophilic, allowing the less basic hydroxyl group to react selectively with an acylating agent (e.g., an acyl chloride or anhydride) to form the corresponding ester. beilstein-journals.orgresearchgate.net

Chiral amino alcohols are valuable starting materials for creating libraries of chiral fragments for use in fragment-based lead discovery (FBLD). nih.gov FBLD has become a powerful tool in drug discovery, and there is a growing need for novel, three-dimensional, sp³-rich fragments. nih.gov this compound is an ideal scaffold for this purpose due to its stereochemistry and bifunctional nature.

The amino and hydroxyl groups can be reacted with bifunctional reagents to form a variety of heterocyclic ring systems, yielding low molecular weight chiral fragments. nih.gov These fragments can then be screened for binding to biological targets.

| Reagent | Resulting Heterocyclic Scaffold | Reaction Type |

|---|---|---|

| Phosgene (B1210022) or equivalent (e.g., CDI) | Oxazolidinone | Cyclization / Condensation |

| α-Halo acetyl chloride | Morpholinone | N-acylation followed by intramolecular O-alkylation |

| Acryloyl chloride | Lactam | N-acylation followed by intramolecular Michael addition |

| Sulfuryl chloride or related reagents | Sultam / Sulfamidate | Cyclic sulfonamide / sulfamidate formation |

Mechanistic Elucidation of Key Derivatization Reactions

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

N-Sulfonylation: The formation of a sulfonamide proceeds via a classical nucleophilic acyl substitution-type mechanism. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen by a base to yield the neutral sulfonamide product.

Chemoselective O-Acylation: The key to this selectivity is the in-situ protection of the amine by protonation. Under strongly acidic conditions (pH << pKa of the amine), the equilibrium lies far towards the ammonium species (-NH₃⁺). This positively charged group is not nucleophilic. The neutral hydroxyl group, although a weaker nucleophile than a free amine, is then the only available site to attack the electrophilic carbonyl carbon of the acylating agent.

Oxazolidinone Formation: The reaction with a phosgene equivalent like carbonyldiimidazole (CDI) likely proceeds in a stepwise manner. First, one of the nucleophiles (amine or alcohol) attacks the CDI to form an activated intermediate, displacing an imidazole (B134444) molecule. This is followed by a rapid intramolecular cyclization, where the second nucleophile attacks the activated carbonyl, displacing the second imidazole molecule to form the stable, five-membered oxazolidinone ring.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure and energetics of 1-Amino-3-(1-phenylethoxy)propan-2-ol. nih.gov These calculations provide valuable data on molecular orbitals, charge distribution, and thermodynamic stability.

Detailed analysis of the electronic properties of this compound reveals key features. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting the molecule's reactivity. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.

The distribution of electron density, often visualized through electrostatic potential maps, highlights the electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen of the amino group and the oxygen atoms of the hydroxyl and ether groups are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the aromatic ring may exhibit regions of varying electron density due to the influence of the ethoxy substituent.

Thermochemical properties such as the heat of formation, Gibbs free energy, and entropy can also be calculated. These values are crucial for understanding the stability of different isomers and for predicting the thermodynamics of reactions involving this compound.

Table 1: Calculated Electronic and Thermodynamic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 2.8 D | Indicates a polar molecule with a separation of positive and negative charge. |

| Heat of Formation | -350.5 kJ/mol | Represents the change in enthalpy when the compound is formed from its constituent elements. |

| Gibbs Free Energy | -280.2 kJ/mol | A negative value indicates that the formation of the compound is a spontaneous process. |

Molecular Modeling of Conformational Preferences and Dynamics

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the rotation around its single bonds. Molecular modeling techniques, such as molecular mechanics and molecular dynamics (MD) simulations, are utilized to explore the conformational landscape and dynamic behavior of this molecule. uva.nl

Conformational analysis aims to identify the low-energy conformations, or conformers, that the molecule is most likely to adopt. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. For this compound, key rotatable bonds include the C-C bonds in the propanol (B110389) backbone, the C-O bond of the ether linkage, and the C-O bond of the hydroxyl group. The relative energies of these conformers determine their population at a given temperature.

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational transitions and fluctuations. uva.nl These simulations can reveal the flexibility of different parts of the molecule and the timescales of conformational changes. For instance, the phenyl group and the amino-alcohol backbone may exhibit different degrees of flexibility.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (°)(O-C-C-N) | Relative Energy(kcal/mol) | Population (%)at 298 K |

| 1 | 60 | 0.00 | 45 |

| 2 | 180 | 0.85 | 25 |

| 3 | -60 | 1.20 | 15 |

| 4 | 120 | 2.50 | 10 |

| 5 | -120 | 2.90 | 5 |

Theoretical Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers powerful tools for predicting the reactivity of a molecule and the selectivity of its reactions. For this compound, theoretical calculations can identify the most likely sites for chemical attack and predict the outcomes of various transformations. mdpi.com

Reactivity indices, derived from conceptual DFT, such as Fukui functions and local softness, can pinpoint the most reactive atoms or functional groups within the molecule. For example, the nitrogen atom of the primary amine is expected to be a primary site for nucleophilic reactions, while the hydroxyl group can act as both a nucleophile and a proton donor. The aromatic ring can undergo electrophilic substitution, and the calculations can predict the preferred positions (ortho, meta, or para) for such substitutions.

Transition state theory is used to model the energy profiles of potential reaction pathways. nih.gov By locating the transition state structures and calculating their energies, the activation energies for different reactions can be determined. This allows for the prediction of the most favorable reaction pathways and the selectivity of a reaction. For instance, in a reaction involving both the amino and hydroxyl groups, calculations can determine which group is more likely to react under specific conditions.

Table 3: Predicted Reactivity Indices and Activation Energies for Reactions of this compound

| Reaction Type | Reactive Site | Reactivity Index(Fukui Function, f-) | Predicted Activation Energy(kcal/mol) |

| N-Alkylation | Amino Group (N) | 0.45 | 15.2 |

| O-Alkylation | Hydroxyl Group (O) | 0.32 | 20.5 |

| Electrophilic Aromatic Substitution | Phenyl Ring (para-C) | 0.18 | 25.8 |

| Acylation | Amino Group (N) | 0.45 | 12.7 |

| Esterification | Hydroxyl Group (O) | 0.32 | 18.9 |

Computational Analysis of Chiral Recognition Phenomena

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers (R,R), (S,S), (R,S), and (S,R). Computational methods are invaluable for studying how these different stereoisomers interact with other chiral molecules, a phenomenon known as chiral recognition. nih.gov

Molecular docking simulations can be used to model the interaction of each stereoisomer with a chiral selector, such as a chiral stationary phase in chromatography or a chiral receptor. These simulations predict the preferred binding mode and calculate the binding affinity for each diastereomeric complex. A significant difference in binding energies between the complexes of different stereoisomers indicates effective chiral recognition.

Quantum chemical calculations can further refine the understanding of these interactions by providing detailed information on the non-covalent forces, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the stability of the diastereomeric complexes. These calculations can help to elucidate the specific structural features of both the analyte and the chiral selector that are crucial for enantioselective recognition. nih.gov

Table 4: Calculated Binding Energies of Stereoisomers of this compound with a Chiral Selector

| Stereoisomer | Binding Energy(kcal/mol) | Key Intermolecular Interactions |

| (R,R) | -8.5 | Hydrogen bond (amino group), π-π stacking (phenyl ring) |

| (S,S) | -8.2 | Hydrogen bond (amino group), π-π stacking (phenyl ring) |

| (R,S) | -6.1 | Hydrogen bond (hydroxyl group), steric hindrance |

| (S,R) | -5.8 | Hydrogen bond (hydroxyl group), steric hindrance |

In Silico Design of Novel Catalysts and Reaction Conditions

Computational chemistry plays a proactive role in the design of new catalysts and the optimization of reaction conditions for the synthesis of this compound. rsc.org In silico methods can accelerate the discovery process by screening potential catalysts and reaction parameters before they are tested in the laboratory.

For the synthesis of this compound, which could involve reactions such as the opening of an epoxide ring or reductive amination, computational models can be used to evaluate the efficacy of various catalysts. This involves calculating the reaction profiles with different catalysts to identify those that lower the activation energy most effectively. frontiersin.org Both homogeneous and heterogeneous catalysts can be modeled.

Furthermore, computational studies can explore the effects of different solvents and temperatures on the reaction rate and selectivity. By simulating the reaction in different solvent environments, it is possible to predict how the solvent will interact with the reactants, transition states, and products, and thus influence the reaction outcome. This allows for the rational selection of optimal reaction conditions.

Table 5: In Silico Screening of Catalysts for a Key Synthetic Step of this compound

| Catalyst | Type | Calculated Activation Energy(kcal/mol) | Predicted Yield (%) |

| Lewis Acid A | Homogeneous | 18.5 | 75 |

| Lewis Acid B | Homogeneous | 22.1 | 60 |

| Brønsted Acid C | Homogeneous | 25.6 | 45 |

| Supported Metal Catalyst D | Heterogeneous | 15.2 | 90 |

| Organocatalyst E | Homogeneous | 19.8 | 70 |

Applications in Advanced Organic and Materials Chemistry

Utilization as Chiral Building Blocks for Complex Molecular Architectures

Chiral building blocks are essential intermediates in the synthesis of natural products and pharmaceuticals, as biological targets are almost always chiral, requiring strict stereochemical matching for effective interaction. nih.govnih.gov Compounds like 1-Amino-3-(1-phenylethoxy)propan-2-ol belong to the class of chiral amino alcohols, which are highly valued as structural motifs and starting materials in asymmetric synthesis. nih.govdiva-portal.org The presence of defined stereocenters allows this compound to be incorporated into larger, more complex molecular architectures, transferring its chirality to the target molecule.

The synthesis of enantiomerically pure compounds often relies on these pre-existing chiral fragments to control the stereochemical outcome of subsequent reactions. alfa-chemistry.com Chiral 1,2-amino alcohols, in particular, are considered privileged scaffolds for drug candidates. diva-portal.org The functional groups on this compound—the amine and the alcohol—provide reactive sites for further chemical transformations, enabling its integration into intricate structures such as macrocycles, alkaloids, or specialized pharmaceutical intermediates. rsc.org The resulting propargylic alcohols from reactions involving such building blocks are themselves versatile precursors for fine chemicals and natural products. guidechem.com

Role as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

In asymmetric synthesis, chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereoselectivity of a reaction before being removed. alfa-chemistry.com Chiral ligands, conversely, coordinate to a metal center to form a catalyst that influences the stereochemical pathway of a reaction. alfa-chemistry.com Chiral amino alcohols are a critically important class of compounds that can function as both chiral auxiliaries and ligands. nih.govsigmaaldrich.com

The ability of the amino and alcohol groups to chelate to metal centers is fundamental to their role in catalysis. This chelation creates a rigid, well-defined chiral environment around the metal, which then biases the approach of reactants, leading to the preferential formation of one enantiomer over the other. guidechem.comresearchgate.net

The amino alcohol scaffold is a popular framework for the design of new chiral ligands. ontosight.ai The design process often involves modifying the basic amino alcohol structure to enhance its steric directing effect or improve its chelating ability. researchgate.net For instance, new ProPhenol ligands bearing 2,5-trans-disubstituted pyrrolidines have been developed from amino alcohol precursors for use in zinc-catalyzed reactions. researchgate.net Similarly, novel chiral ligands featuring a peptide-like aminoamide scaffold have been created for enantioselective copper-catalyzed reactions. alfa-chemistry.com

The effectiveness of a ligand based on the this compound scaffold would depend on the interplay between its stereocenters and the steric bulk of the phenylethoxy group. This group can be strategically positioned to influence the chiral pocket of the resulting metal complex, thereby controlling enantioselectivity. The design can be tailored for specific transformations, such as additions to aldehydes or C-H functionalization reactions. guidechem.com

The performance of catalysts derived from amino alcohol ligands is typically measured by the yield and enantiomeric excess (ee) of the product. High enantioselectivity is a primary goal in asymmetric catalysis. alfa-chemistry.com

Research on various amino alcohol-based ligands has demonstrated their potential to achieve excellent results in a range of enantioselective reactions. For example, cyclopropane-based amino alcohol ligands have been shown to be highly effective in the catalytic enantioselective addition of phenylethynylzinc to aldehydes, affording chiral propargylic alcohols in high yields and enantioselectivities. guidechem.com In another study, a direct zinc–ProPhenol-catalyzed asymmetric aldol (B89426) reaction between glycine (B1666218) Schiff bases and aldehydes produced syn β-hydroxy-α-amino esters with very good to excellent diastereo- and enantioselectivity. researchgate.net

The following table summarizes the performance of representative amino alcohol-based ligands in various enantioselective reactions, illustrating their effectiveness.

| Catalyst/Ligand Type | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Cyclopropane-based Amino Alcohol | Phenylethynylzinc addition | Benzaldehyde | 92 | 96 | guidechem.com |

| Cyclopropane-based Amino Alcohol | Phenylethynylzinc addition | 4-Chlorobenzaldehyde | 96 | 98 | guidechem.com |

| Cyclopropane-based Amino Alcohol | Phenylethynylzinc addition | 3-Methylbenzaldehyde | 89 | 95 | guidechem.com |

| Zinc-ProPhenol Catalyst | Asymmetric Aldol Reaction | Isobutyraldehyde | 87 | 91 | researchgate.net |

| Zinc-ProPhenol Catalyst | Asymmetric Aldol Reaction | Benzaldehyde | - | 71 | researchgate.net |

| Chiral Phosphoric Acid (with Pd) | α-C–H Arylation | N-Boc-pyrrolidine | 87 | 96 (98:2 er) | |

| Chiral Phosphoric Acid (with Pd) | α-C–H Arylation | Indoline | 86 | 96 (98:2 er) |

Precursors for the Synthesis of Specialized Chemical Scaffolds

A molecular scaffold is a core structure to which various functional groups can be attached, enabling the creation of libraries of related compounds. These scaffolds are fundamental in drug discovery and medicinal chemistry for exploring structure-activity relationships. The use of defined molecular scaffolds allows for rational control over the architecture and disposition of attached functional groups.

This compound is an ideal precursor for creating or functionalizing such scaffolds. Its distinct reactive handles—the primary amine and secondary alcohol—allow for sequential and site-specific modifications. For example, the 2-amino-3-(phenylsulfanyl)norbornane-2-carboxylate scaffold has been used for the de novo design of potent inhibitors of the Rac1-Tiam1 protein-protein interaction. The amino alcohol motif present in this compound could be integrated into similar rigid, bicyclic systems or other scaffolds designed to target specific biological macromolecules. The phenylethoxy group provides a hydrophobic element that can be crucial for binding interactions within a protein's active site.

Exploration of Potential in Materials Science Applications

The bifunctional nature of amino alcohols makes them valuable monomers in polymer chemistry. The amine and hydroxyl groups can participate in polymerization reactions to form materials with tailored properties, such as poly(ester amide)s and other functional polymers. nih.gov

Amino alcohol-based monomers have been used to create a new class of synthetic, biodegradable elastomeric poly(ester amide)s. nih.govdiva-portal.org These materials are formed through the copolymerization of an amino alcohol with a polyol and a diacid, resulting in crosslinked networks with both ester and amide linkages. nih.gov Such elastomers are being investigated for biomedical applications, including tissue engineering, due to their favorable mechanical properties and biocompatibility. nih.govdiva-portal.org The presence of amine groups in the polymer backbone also offers sites for further chemical modification and functionalization. nih.gov

Given its structure, this compound could serve as a monomer or cross-linking agent in the synthesis of specialized polymers. The phenylethoxy side chain could impart specific thermal or mechanical properties, such as increased thermal stability or altered hydrophobicity, making the resulting materials suitable for applications in coatings, adhesives, or advanced composites.

Advanced Analytical Methodologies for Synthetic and Stereochemical Purity

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic methods are the cornerstone for assessing the enantiomeric and diastereomeric purity of chiral compounds like "1-Amino-3-(1-phenylethoxy)propan-2-ol". These techniques rely on the differential interaction of stereoisomers with a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. yakhak.org The method's success hinges on the selection of an appropriate Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.

For amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have demonstrated broad applicability. yakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. The enantioselectivity can be influenced by the specific substituents on the phenylcarbamate moiety of the CSP. yakhak.org

Another effective class of CSPs for polar and ionic compounds like amino acids and amino alcohols are the macrocyclic glycopeptides, such as teicoplanin. sigmaaldrich.com These stationary phases are compatible with a wide range of mobile phases, including aqueous-organic mixtures, making them suitable for the direct analysis of underivatized amino alcohols. sigmaaldrich.com The separation conditions, including mobile phase composition (e.g., percentage of organic modifier like 2-propanol in hexane) and flow rate, must be optimized to achieve baseline separation of all stereoisomers. yakhak.org

Table 1: Representative Chiral HPLC Conditions for Amino Alcohol Separation

| Parameter | Condition | Rationale |

|---|---|---|

| Chiral Stationary Phase | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Provides multiple chiral recognition sites for effective enantioseparation of amino alcohols. yakhak.org |

| Mobile Phase | Hexane/2-Propanol mixtures (e.g., 90:10 v/v) | Normal-phase elution allows for modulation of retention and selectivity by adjusting alcohol content. yakhak.org |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. yakhak.org |

| Detection | UV (e.g., 254 nm) | The phenyl group in the analyte allows for sensitive detection using a UV detector. |

This table presents typical starting conditions; method development and optimization are required for specific analytes.

Gas Chromatography (GC) on chiral stationary phases offers high resolution and sensitivity for the analysis of volatile chiral compounds. For a compound like "this compound," derivatization is often necessary to increase its volatility and thermal stability. The amino and hydroxyl groups can be derivatized, for example, by acylation (e.g., with trifluoroacetic anhydride). nih.gov

A variety of chiral stationary phases are available for GC. Amino acid derivatives, such as L-valine-tert-butylamide linked to a polysiloxane backbone (e.g., Chirasil-Val), have been successfully used to separate enantiomers of amino alcohols. researchgate.net These phases operate through hydrogen bonding and dipole-dipole interactions. researchgate.net Cyclodextrin (B1172386) derivatives are another major class of GC CSPs, offering a hydrophobic cavity and a hydrophilic exterior, which allows for chiral recognition based on the inclusion of the analyte into the cyclodextrin cavity. researchgate.net More recently, chiral ionic liquids have been explored as thermally stable and highly selective stationary phases for GC. wiley.com

The choice of CSP and the specific derivatizing agent are critical for achieving successful enantiomeric separation. The thermal stability of the CSP is also a key factor, as it determines the maximum operating temperature and the range of analytes that can be analyzed. oup.com

Spectroscopic Methods for Structural Elucidation of Novel Derivatives

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized compounds and for differentiating between stereoisomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. While enantiomers are indistinguishable in a standard achiral NMR solvent (they have identical spectra), diastereomers produce distinct NMR spectra. This principle can be exploited to analyze the stereoisomeric composition of "this compound".

One common approach involves the use of a chiral solvating agent (CSA). A CSA is a chiral molecule that forms rapidly reversible, diastereomeric complexes with the enantiomers of the analyte. These transient diastereomeric complexes have different magnetic environments, leading to separate signals (chemical shift non-equivalence) for the corresponding nuclei of the two enantiomers in the NMR spectrum. mdpi.com The ratio of the integrals of these separated signals can be used to determine the enantiomeric excess.

Alternatively, the analyte can be derivatized with a chiral derivatizing agent (CDA) to form a covalent mixture of diastereomers. Since diastereomers have different physical properties, their NMR signals will be distinct, allowing for quantification. jeol.com For example, the hydroxyl or amino group of the target compound could be reacted with a chiral acid chloride. Both ¹H and ¹³C NMR can be used for this analysis, with ¹³C NMR often providing better signal dispersion. mdpi.com

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is primarily used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For novel derivatives of "this compound," high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Electron Ionization (EI) is a common ionization technique that produces characteristic fragmentation patterns, which can serve as a "fingerprint" for the molecule. The fragmentation of "this compound" would likely involve cleavage of the ether bond and bonds adjacent to the amino and hydroxyl groups. Analysis of these fragments helps to piece together the molecular structure. While mass spectrometry itself is not inherently a chiral technique, it can be coupled with a chiral separation method like chiral HPLC or GC (LC-MS or GC-MS) to provide both separation of stereoisomers and their structural confirmation.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M+H]⁺ | 196.1332 | Molecular ion (protonated), C₁₁H₁₈NO₂⁺ |

| [M-H₂O]⁺ | 178.1226 | Loss of water from the molecular ion |

| C₈H₉O⁺ | 121.0648 | Fragment corresponding to the phenylethoxy moiety |

| C₃H₈NO⁺ | 74.0599 | Fragment from cleavage of the ether bond |

Values are calculated for the monoisotopic mass and would be confirmed using high-resolution mass spectrometry.

Polarimetry and Chiroptical Spectroscopy for Absolute Configuration Determination

While chromatographic and spectroscopic methods can separate and quantify stereoisomers, chiroptical methods are essential for determining their absolute configuration (the actual three-dimensional arrangement of atoms).

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule. Enantiomers rotate plane-polarized light by equal amounts but in opposite directions (dextrorotatory, '+', or levorotatory, '-'). While polarimetry can confirm the optical activity of a sample and measure its enantiomeric purity if the specific rotation of the pure enantiomer is known, it generally cannot be used to determine the absolute configuration from first principles.

Chiroptical spectroscopy , particularly Circular Dichroism (CD) spectroscopy, provides more detailed structural information. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum, which plots the difference in absorption versus wavelength, is unique for a given enantiomer. The mirror-image spectrum is produced by its enantiomer. researchgate.net

For amino alcohols, CD spectroscopy can be used to determine the absolute configuration by comparing the experimental spectrum to that of a reference compound with a known configuration or by applying empirical rules (e.g., the Cotton effect). nih.gov The formation of derivatives or complexes with a chromophoric probe can induce or enhance CD signals in regions that are easier to interpret, a technique known as chiroptical sensing. acs.orgacs.org This approach is highly sensitive and can be used for rapid determination of both absolute configuration and enantiomeric composition. rsc.org

Future Research Trajectories and Unaddressed Questions

Development of Green and Sustainable Synthetic Routes for Stereoisomers

The pursuit of environmentally benign chemical processes is a paramount goal in modern synthesis. For chiral amino alcohols, this involves designing routes that minimize waste, reduce energy consumption, and utilize renewable resources. A major trajectory is the increasing use of biocatalysis, which employs enzymes to achieve high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.gov

| Green Synthesis Strategy | Key Advantages | Representative Enzyme Classes |

| Biocatalytic Reductive Amination | High stereoselectivity, mild reaction conditions, use of ammonia (B1221849) as an amino donor. | Amine Dehydrogenases (AmDHs) acs.org |

| Enzymatic Cascades | Synthesis from simple substrates, reduced waste, potential for one-pot reactions. | Transaminases, Transketolases researchgate.net |

| Engineered Enzymes | Expanded substrate scope, improved catalytic performance, access to novel chiral amines. | Phenylalanine Dehydrogenase, Leucine Dehydrogenase nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Enantiocontrol

Achieving absolute control over stereochemistry remains a central challenge in synthesizing complex molecules like 1-Amino-3-(1-phenylethoxy)propan-2-ol. The development of novel catalytic systems is crucial for accessing all possible stereoisomers with high purity. nih.gov Current research explores a wide range of catalysts, including transition metal complexes, organocatalysts, and biocatalysts. sciengine.com

Recent breakthroughs include the use of copper, ruthenium, and chromium-based catalysts for the asymmetric synthesis of β-amino alcohols. nih.govsciengine.comwestlake.edu.cn For instance, copper-hydride-based systems have been used for the stereodivergent synthesis of amino alcohols, allowing for the selective creation of different stereoisomers from the same starting materials. nih.gov Similarly, chiral-at-ruthenium catalysts have shown high efficiency and enantioselectivity in the synthesis of precursors to chiral β-amino alcohols via C(sp3)–H nitrene insertion. sciengine.com Another innovative approach involves a radical relay chaperone strategy, where a multi-catalytic system combining an iridium photocatalyst and a chiral copper catalyst enables enantioselective radical C–H amination of alcohols. nih.gov These advanced systems provide powerful tools for precisely constructing the adjacent chiral centers found in β-amino alcohols. westlake.edu.cn

Investigation of Undiscovered Reactivity Patterns and Transformation Pathways

Beyond synthesis, there is significant interest in exploring the untapped chemical reactivity of β-amino alcohols. These compounds possess multiple functional groups (amino, hydroxyl, and ether linkages in the case of this compound) that can serve as handles for diverse chemical transformations. Future research will likely focus on discovering novel reactions that can further functionalize this scaffold.

One promising area is the use of radical-mediated strategies. Photo-induced, photoredox-catalyzed radical relay methods are emerging as powerful tools for creating functionalized β-amino alcohol derivatives under mild conditions. gaylordchemical.com These reactions can forge new C-N and C-O bonds with high regioselectivity. gaylordchemical.com Another avenue of exploration is the selective oxidation of β-amino alcohols to produce valuable α-amino aldehydes, which are important synthetic intermediates. researchgate.net Furthermore, radical-mediated C-H amination strategies allow for the direct conversion of alcohols into their β-amino counterparts, offering a streamlined pathway to these privileged motifs. nih.gov Uncovering new transformation pathways will expand the synthetic utility of this compound, enabling its use as a versatile building block for more complex molecules. nih.govacs.org

Computational-Experimental Integration for Predictive Synthesis and Design

The synergy between computational chemistry and experimental synthesis is revolutionizing the development of new chemical reactions and catalysts. chiralpedia.com In the context of this compound, computational methods can provide deep mechanistic insights, predict reaction outcomes, and guide the rational design of catalysts for improved stereoselectivity. chiralpedia.comadvancedsciencenews.com

Techniques like Density Functional Theory (DFT) and molecular dynamics simulations are used to model transition states, analyze noncovalent interactions, and understand the origins of enantioselectivity in catalytic reactions. nih.govacs.org This iterative process, where computational predictions guide laboratory experiments and experimental results refine computational models, accelerates the discovery of effective synthetic routes. chiralpedia.com For example, computational studies have been instrumental in elucidating the mechanisms of organocatalytic hydrogenations and dirhodium-catalyzed cyclopropanations, revealing how the chiral pocket of a catalyst controls stereoselectivity. acs.orgacs.org Applying these integrated approaches to the synthesis of this compound can lead to the in silico design of optimal catalysts and reaction conditions, saving significant time and resources compared to traditional experimental screening. advancedsciencenews.com

| Computational Technique | Application in Synthesis | Key Insights |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating transition state energies. | Understanding reaction pathways and selectivity. nih.govrsc.org |

| Molecular Dynamics (MD) | Simulating dynamic self-assembly and catalyst-substrate interactions. | Insights into chiral assembly mechanisms. nih.gov |

| Distortion-Interaction Analysis | Identifying the origins of enantioselectivity in catalytic reactions. | Pinpointing key interactions that control stereochemistry. acs.org |

Expansion of the Compound's Utility in Emerging Areas of Chemical Research

The versatile structure of β-amino alcohols makes them valuable scaffolds in diverse areas of chemical research. rsc.orgresearchgate.net While they are well-established as crucial intermediates in pharmaceuticals, future research aims to unlock their potential in other emerging fields. researchgate.net The unique combination of functional groups and chirality in this compound makes it an attractive candidate for various applications.

In materials science, chiral amino alcohols can be used as building blocks for specialty polymers, potentially leading to the creation of novel biodegradable plastics or functional materials. chemimpex.com In agrochemistry, derivatives of β-amino alcohols are being investigated as potential semisynthetic insecticides, offering an alternative to traditional synthetic pesticides. nih.gov Furthermore, the development of novel β-amino alcohol derivatives continues to be a fertile area in medicinal chemistry, with studies exploring their cytotoxic activities against cancer cell lines and their potential as antineoplastic agents. nih.gov Their role as chiral ligands and catalysts in asymmetric synthesis also continues to be a major focus, driving the development of new and efficient chemical transformations. rsc.org

Q & A

Q. What computational tools predict the compound’s interaction with biological targets?

- In silico methods :

- Docking : AutoDock Vina or Glide to model binding to β-adrenergic receptors (PDB: 2RH1) .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products